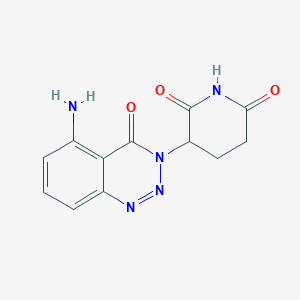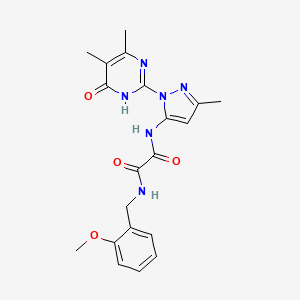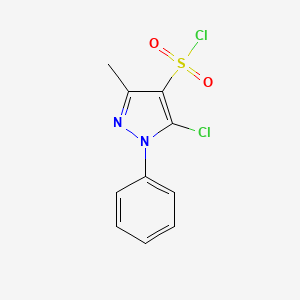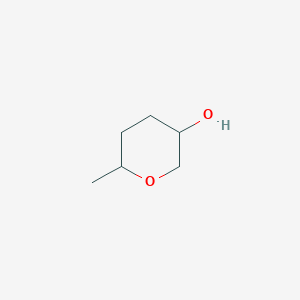![molecular formula C20H17BrO3S B2824242 2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol CAS No. 188963-54-4](/img/structure/B2824242.png)
2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol” is a chemical compound . Unfortunately, there is limited information available about this specific compound. It’s important to note that the compound contains a bromophenyl sulfonyl group and a diphenyl ethanol group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have been synthesized, which belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes . The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques .Wissenschaftliche Forschungsanwendungen
Complex Formation with Electron Donors
Research by Ruostesuo et al. (1988) examined the hydrogen bonding between various halogenated alcohols, including those structurally similar to 2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol, and different electron donors. This study, using near-infrared spectroscopy, revealed insights into the weak complex formation abilities of these alcohols towards selected electron donors, providing valuable information for understanding their interactions in different chemical environments (Ruostesuo, Pirilä-Honkanen, & Kaartinen, 1988).
Catalysis and Organic Synthesis
The synthesis and catalytic applications of N-sulfonylated β-amino alcohols, which are structurally related to this compound, have been studied. For instance, Wu and Gau (2003) reported on the preparation and NMR study of such ligands, demonstrating their significance in asymmetric diethylzinc additions to benzaldehyde. This research contributes to our understanding of the role of these compounds in organic synthesis and catalysis (Wu & Gau, 2003).
Polymerization Processes
In the field of polymer chemistry, the utility of similar compounds has been explored in the development of functional polymers. Deng et al. (2016) utilized such materials in a one-pot synthetic route to create functional polymers, highlighting their importance in green chemistry and the production of polymeric materials with unique properties (Deng et al., 2016).
Molecular Probes and Fluorescent Dyes
Compounds structurally related to this compound have been employed in the synthesis of fluorescent molecular probes. Diwu et al. (1997) synthesized 2,5-Diphenyloxazoles with sulfonyl groups, demonstrating their application as fluorescent solvatochromic dyes for biological studies and processes (Diwu et al., 1997).
Membrane Technology
In membrane technology, similar compounds have been used to develop composite membranes. Kononova et al. (2017) explored the use of poly(diphenylsulfone-N-phenylphthalimide) in creating composite membranes with unique pervaporation properties, underscoring the potential applications of these materials in separation processes (Kononova et al., 2017).
Wirkmechanismus
Target of Action
Similar compounds have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities
Mode of Action
It’s worth noting that the compound contains a bromophenylsulfonyl group, which is often involved in suzuki–miyaura cross-coupling reactions . These reactions are widely applied in carbon–carbon bond forming reactions, suggesting that the compound might interact with its targets through similar mechanisms .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to their antileishmanial and antimalarial activities
Pharmacokinetics
The compound’s lipophilic character, expressed by the clogp value, suggests a potentially improved antimicrobial effect . This could impact its bioavailability and overall pharmacokinetic profile.
Result of Action
Compounds with similar structures have shown promising potential for developing novel antimicrobial agents to fight gram-positive pathogens, particularly enterococcus faecium biofilm-associated infections .
Action Environment
It’s worth noting that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c to maintain its stability .
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)sulfonyl-1,1-diphenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO3S/c21-18-11-13-19(14-12-18)25(23,24)15-20(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,22H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSHXRRHUACTOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=C(C=C2)Br)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2824161.png)



amine](/img/structure/B2824167.png)




![1-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2824175.png)
![4-[3-(3-Methoxyphenoxy)-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2824177.png)

![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2824182.png)
